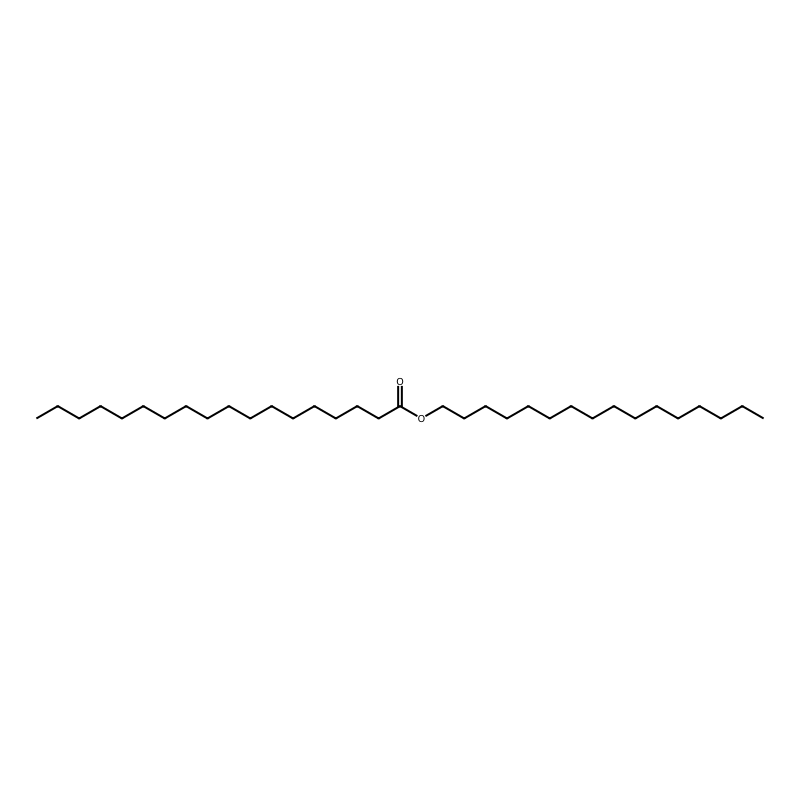Cetyl stearate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Drug Delivery Systems
Cetyl stearate serves as an excipient in drug delivery formulations. Its emulsification and thickening properties help create stable emulsions, ointments, and creams for topical and transdermal drug delivery []. Research suggests cetyl stearate can modulate drug release rates, influencing the therapeutic effect [].
Nanoparticle Synthesis and Stabilization
Cetyl stearate acts as a stabilizing agent in the synthesis of nanoparticles. Its long-chain structure helps prevent particle aggregation during formation and improves their stability in suspension []. Researchers explore its use with various materials like metal oxides and polymers for targeted drug delivery and other applications [].
Cell Culture Studies
Cetyl stearate finds use in cell culture experiments as a component of culture media supplements. It can influence cell adhesion, proliferation, and differentiation depending on the cell type and concentration used []. Researchers investigate its role in mimicking specific tissue environments or studying cellular responses to biomaterials [].
Cetyl stearate is a waxy ester formed from cetyl alcohol and stearic acid, with the chemical formula and a molecular weight of approximately 508.90 g/mol. It is commonly referred to by various names, including hexadecyl octadecanoate and hexadecyl stearate. This compound appears as a white, waxy solid at room temperature and is known for its emollient properties, making it a popular ingredient in cosmetic formulations .
Cetyl stearate is generally considered safe for use in cosmetics []. However, some potential hazards include:
- Skin irritation: In rare cases, cetyl stearate may cause mild skin irritation in individuals with sensitive skin [].
- Comedogenicity: Although evidence is limited, some studies suggest cetyl stearate might have a low comedogenic rating, meaning it has a minimal potential to clog pores.
Safety assessments by organizations like the Environmental Working Group (EWG) consider cetyl stearate to have low hazard potential.
Further research:
- The long-term effects of cetyl stearate exposure, particularly on sensitive individuals, require further investigation.
Transesterification involves the exchange of the alcohol component in the ester with another alcohol, which can modify its properties for specific applications .
Cetyl stearate exhibits low toxicity and is generally regarded as safe for use in cosmetics and personal care products. It acts primarily as a skin conditioning agent, providing emollient effects that soften and smooth the skin. Studies have shown that cetyl stearate has minimal irritation potential and is non-sensitizing when applied topically . Its biological activity also includes serving as a lubricant, which enhances the spreadability of formulations on the skin.
Cetyl stearate is synthesized through the esterification process, where cetyl alcohol reacts with stearic acid in the presence of an acid catalyst. The general reaction can be summarized as follows:
Various catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Alternative methods include using solid acid catalysts like zirconia-supported tungsten oxide to facilitate the reaction under solvent-free conditions .
Cetyl stearate finds extensive application in various industries:
- Cosmetics: Used as an emollient in creams, lotions, lipsticks, and makeup products to improve texture and skin feel.
- Pharmaceuticals: Functions as an excipient in topical formulations.
- Food Industry: Occasionally used as a food additive for its emulsifying properties.
- Industrial: Acts as a lubricant and anti-static agent in plastics and textiles .
Research indicates that cetyl stearate interacts well with other cosmetic ingredients, enhancing product stability and performance. Its compatibility with surfactants allows for improved texture in emulsions. Furthermore, studies on skin penetration suggest that cetyl stearate does not significantly alter the permeability of other active ingredients when used in formulations .
Cetyl stearate belongs to a class of compounds known as fatty acid esters. Here are some similar compounds along with their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cetyl Palmitate | C₃₄H₆₈O₂ | Derived from palmitic acid; often used in cosmetics for similar applications. |
| Isopropyl Stearate | C₂₁H₄₄O₂ | More volatile; used primarily in formulations requiring quick absorption. |
| Myristyl Stearate | C₃₆H₇₄O₂ | Longer carbon chain; provides enhanced emollient properties compared to cetyl stearate. |
| Isocetyl Stearate | C₃₄H₆₈O₂ | Similar structure but different branching; offers distinct sensory properties. |
Cetyl stearate's uniqueness lies in its balance of viscosity and emollience, making it particularly well-suited for cosmetic applications where a non-greasy feel is desired while still providing effective moisturization .
Physical Description
XLogP3
Melting Point
UNII
Other CAS
Wikipedia
Use Classification
Cosmetics -> Emollient
General Manufacturing Information
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Octadecanoic acid, hexadecyl ester: ACTIVE








